Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-
CAS No.: 103008-53-3
Cat. No.: VC8196561
Molecular Formula: C8H9ClO4S2
Molecular Weight: 268.7 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 103008-53-3 |
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Molecular Formula | C8H9ClO4S2 |
Molecular Weight | 268.7 g/mol |
IUPAC Name | 2-(methylsulfonylmethyl)benzenesulfonyl chloride |
Standard InChI | InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-4-2-3-5-8(7)15(9,12)13/h2-5H,6H2,1H3 |
Standard InChI Key | DOHHRONYRJYSGZ-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)CC1=CC=CC=C1S(=O)(=O)Cl |
Canonical SMILES | CS(=O)(=O)CC1=CC=CC=C1S(=O)(=O)Cl |
Introduction
Structural and Nomenclature Considerations
The systematic name benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- denotes a benzene ring substituted at the 2-position with a methylsulfonylmethyl group (-CH2SO2CH3) and at the 1-position with a sulfonyl chloride (-SO2Cl). This arrangement confers unique electronic and steric properties, distinguishing it from simpler benzenesulfonyl chlorides. The methylsulfonylmethyl group introduces both electron-withdrawing effects (via the sulfonyl moiety) and steric bulk, which influence reactivity patterns in nucleophilic substitution and electrophilic aromatic substitution reactions .
Notably, the compound 2-(methylsulfonyl)benzenesulfonyl chloride (CAS 89265-35-0), a structurally related analogue, has been extensively characterized . Its molecular formula (C7H7ClO4S2) and weight (254.71 g/mol) provide a benchmark for extrapolating properties of the target compound. Discrepancies in nomenclature between the query and literature sources suggest potential variations in substituent positioning or typographical errors, necessitating careful cross-referencing of synthetic routes and spectral data .
Synthetic Methodologies
Industrial-Scale Preparation
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Thiolation: Methanethiol reacts with 1,2-dichlorobenzene under basic conditions to form 2-(methylthio)chlorobenzene.
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Oxidation: The methylthio group is oxidized to a methylsulfonyl moiety using hydrogen peroxide or Oxone® .
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Sulfonation: Chlorosulfonic acid introduces the sulfonyl chloride group at the 1-position.
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Purification: Crystallization from ether at low temperatures (-78°C) isolates the product .
This route emphasizes temperature control (-5°C to 0°C during critical steps) to minimize hydrolysis and byproduct formation .
Laboratory-Scale Adaptations
Smaller-scale syntheses often employ diazotization and chlorosulfonation sequences. For example:
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Diazonium salts derived from 2-aminobenzenesulfonic acid react with sulfur dioxide and hydrochloric acid in the presence of copper(I) chloride to install the sulfonyl chloride group .
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Methylsulfonylmethyl substituents are introduced via Friedel-Crafts alkylation using methylsulfonylmethyl chloride, though this method risks over-alkylation .
Physicochemical Properties
Experimental data for 2-(methylsulfonyl)benzenesulfonyl chloride (Table 1) provide a proxy for the target compound’s behavior:
Table 1: Physicochemical Properties
Property | Value |
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Melting Point | 133–138°C |
Boiling Point | 442.0±37.0°C (predicted) |
Density | 1.4936 g/cm³ (estimated) |
Solubility | Reacts with water; soluble in CH2Cl2, THF |
Sensitivity | Moisture-sensitive |
The compound exists as an off-white to yellow-brown crystalline powder, stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and adjacent substituents . Its moisture sensitivity necessitates storage under anhydrous conditions (-20°C, argon atmosphere) .
Reactivity and Applications
Nucleophilic Substitution
The sulfonyl chloride group undergoes rapid substitution with amines, alcohols, and thiols. For example:
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Reaction with primary amines yields sulfonamides, critical intermediates in antibiotic and protease inhibitor synthesis .
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Alcohols form sulfonate esters, utilized as leaving groups in cross-coupling reactions .
Electrophilic Aromatic Substitution
The electron-deficient benzene ring participates in nitration and halogenation at the 4- and 6-positions, guided by the directing effects of the sulfonyl groups .
Pharmaceutical Relevance
This compound serves as a precursor to sunitinib (a tyrosine kinase inhibitor) and celecoxib (a COX-2 inhibitor) . Its bifunctional reactivity enables simultaneous modification of two pharmacophoric sites, streamlining drug candidate optimization.
Recent Advances and Future Directions
Recent innovations include:
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Continuous-Flow Synthesis: Microreactor technology reduces reaction times from hours to minutes while improving yield (85% vs. 65% batch) .
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Bioconjugation: Sulfonyl chloride derivatives label proteins site-specifically via cysteine residues, enabling antibody-drug conjugate development .
Future research should prioritize greener solvents (e.g., cyclopentyl methyl ether) and catalytic methods to replace stoichiometric chlorosulfonation agents.
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